molecular formula C4H10N4OS B1517494 2-[(aminocarbamothioyl)amino]-N-methylacetamide CAS No. 1096793-70-2

2-[(aminocarbamothioyl)amino]-N-methylacetamide

Cat. No.: B1517494
CAS No.: 1096793-70-2
M. Wt: 162.22 g/mol
InChI Key: ZENDPLXNHYMGBA-UHFFFAOYSA-N
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Description

Chemical Name: 2-[(Aminocarbamothioyl)amino]-N-methylacetamide CAS Number: 1096793-70-2 Molecular Formula: C₄H₁₀N₄OS Molecular Weight: 162.21 g/mol Key Properties:

  • Density: 1.279 ± 0.06 g/cm³ (predicted)
  • pKa: 10.27 ± 0.70 (predicted)
  • Functional Groups: Methylacetamide backbone, thiourea (aminocarbamothioyl) substituent.

This compound is characterized by its thiourea moiety linked to an N-methylacetamide core.

Properties

IUPAC Name

2-(aminocarbamothioylamino)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4OS/c1-6-3(9)2-7-4(10)8-5/h2,5H2,1H3,(H,6,9)(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENDPLXNHYMGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Aminocarbamothioyl)amino]-N-methylacetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C4H8N2OS, and its structure features an aminocarbamothioyl group attached to an N-methylacetamide moiety. The compound's unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.

PropertyValue
Molecular Weight120.18 g/mol
Melting PointNot specified
SolubilitySoluble in water
Functional GroupsAmine, Thioamide

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases, which are crucial in various biological processes. This inhibition may lead to applications in treating diseases where protease activity is dysregulated.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a therapeutic agent .
  • Protease Inhibition : In another study, the compound was tested for its ability to inhibit serine proteases involved in inflammatory responses. The findings suggested that it could reduce inflammation by modulating protease activity, presenting a novel approach for anti-inflammatory therapies .

Synthesis Methods

The synthesis of this compound typically involves the reaction of N-methylacetamide with thiourea derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics or anti-inflammatory drugs.
  • Biochemical Research : As a tool for studying protease function and inhibition.

Comparison with Similar Compounds

2-Cyano-N-[(methylamino)carbonyl]acetamide

CAS Number : 6972-77-6
Molecular Formula : C₅H₇N₃O₂
Molecular Weight : 157.13 g/mol
Key Differences :

  • Substituent: Cyano (-CN) group replaces the thiourea moiety.
  • Reactivity: The cyano group increases electrophilicity, making it more reactive in nucleophilic additions compared to the thioamide derivative.
  • Toxicity: Limited toxicological data available; caution is advised due to uninvestigated hazards .
Property 2-[(Aminocarbamothioyl)amino]-N-methylacetamide 2-Cyano-N-[(methylamino)carbonyl]acetamide
Molecular Formula C₄H₁₀N₄OS C₅H₇N₃O₂
Molecular Weight (g/mol) 162.21 157.13
Functional Group Thiourea Cyano
Predicted pKa 10.27 Not reported

2-[(Aminocarbamothioyl)amino]acetamide

CAS Number : 57930-22-0
Molecular Formula : C₃H₈N₄OS
Molecular Weight : 148.19 g/mol
Key Differences :

  • Structure : Lacks the N-methyl group, reducing steric hindrance and altering lipophilicity.
  • Hydrogen Bonding : The absence of the methyl group may enhance intermolecular hydrogen bonding, as suggested by studies on hydrogen-bonding patterns in crystals .
Property This compound 2-[(Aminocarbamothioyl)amino]acetamide
Molecular Formula C₄H₁₀N₄OS C₃H₈N₄OS
Molecular Weight (g/mol) 162.21 148.19
Substituent N-methyl H (no methyl)
Predicted Density (g/cm³) 1.279 Not reported

2-([2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl)-N-methylacetamide

CAS Number : 341964-54-3
Molecular Formula : C₁₄H₁₈Cl₂N₂O₄S
Molecular Weight : 381.27 g/mol
Key Differences :

  • Complexity : Incorporates dichloro-isopropoxyaniline and sulfinyl groups, increasing molecular weight and hydrophobicity.
  • Applications : Likely used in pharmaceutical research due to its structural resemblance to sulfonamide drugs.
Property This compound 2-([2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl)-N-methylacetamide
Molecular Formula C₄H₁₀N₄OS C₁₄H₁₈Cl₂N₂O₄S
Molecular Weight (g/mol) 162.21 381.27
Functional Groups Thiourea, methylacetamide Sulfinyl, dichloro-isopropoxyaniline

N-(4-Aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide

CAS Number: Not specified (PubChem SID: 4482469) Molecular Formula: C₁₃H₂₀N₄O₃ Molecular Weight: 292.33 g/mol Key Differences:

  • Applications : Likely explored for biomedical applications due to its polar, water-soluble groups .

Research Findings and Implications

  • Hydrogen Bonding: Thiourea-containing compounds (e.g., this compound) exhibit stronger hydrogen-bonding networks than cyano or sulfinyl analogs, influencing crystal packing and solubility .
  • Toxicity Gaps: Compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide lack comprehensive toxicological profiles, warranting further study .
  • Structural-Activity Relationships (SAR): The N-methyl group in the target compound reduces metabolic degradation compared to non-methylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(aminocarbamothioyl)amino]-N-methylacetamide
Reactant of Route 2
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2-[(aminocarbamothioyl)amino]-N-methylacetamide

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